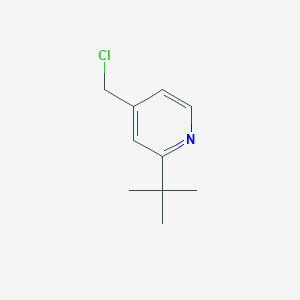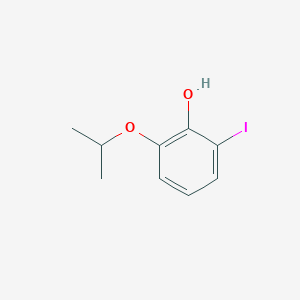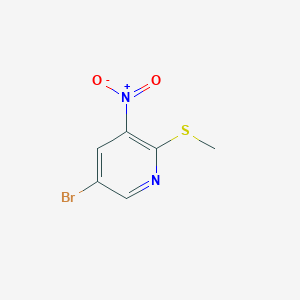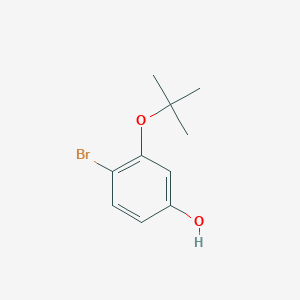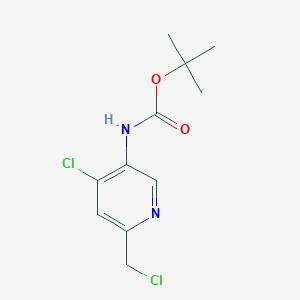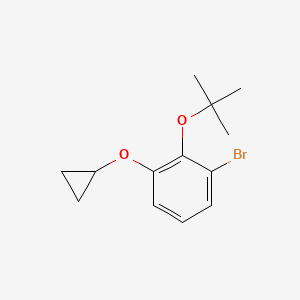
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a bromine atom attached to a benzene ring, which is further substituted with tert-butoxy and cyclopropoxy groups. It is a versatile compound used in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of 1-bromo-2-nitrobenzene with tert-butanol under basic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce carbonyl compounds and amines, respectively.
Aplicaciones Científicas De Investigación
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography to determine the structure of biological macromolecules.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and optical materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butoxy and cyclopropoxy groups can influence the reactivity and selectivity of the compound in various transformations.
In biological systems, the compound can interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene can be compared with other similar compounds such as:
tert-Butyl bromide (2-bromo-2-methylpropane): This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-Bromo-2-(tert-butoxy)benzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene: This is a positional isomer of this compound and has similar applications in research and industry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-bromo-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
IPHQBEPGFHNQRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)

